molecular formula C15H19N5 B2501858 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine CAS No. 1508821-49-5

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B2501858
CAS No.: 1508821-49-5
M. Wt: 269.352
InChI Key: VCNGEWKXXBBLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is a chemical compound designed for research and development applications. This pyrimidine-based scaffold is of significant interest in medicinal chemistry, particularly in the discovery and optimization of new therapeutic agents. The structure features a piperazinyl group at the 2-position and a phenylamino group at the 4-position of the pyrimidine core, a motif commonly found in compounds with diverse biological activities. Similar 6-methyl-2,4-diaminopyrimidine derivatives have been investigated for their potential uses in various fields, including as neutralizing agents and in cosmetic or dermatological preparations for topical application . The piperazine-pyrimidine core is a privileged structure in drug discovery, often employed in the design of protein kinase inhibitors. For instance, structurally related compounds containing this pharmacophore have been developed as potent inhibitors of target proteins like BCR-ABL . The molecular framework suggests potential for modulating various enzymatic activities, making it a valuable building block for constructing more complex molecules or for probing biological pathways. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a core scaffold for developing targeted bioactive molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methyl-N-phenyl-2-piperazin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-12-11-14(18-13-5-3-2-4-6-13)19-15(17-12)20-9-7-16-8-10-20/h2-6,11,16H,7-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNGEWKXXBBLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation via Cyclocondensation

The pyrimidine scaffold is typically assembled from β-ketoamides or enaminones. A representative protocol involves:

  • Condensation of ethyl acetoacetate with guanidine carbonate in ethanol under reflux to yield 2-amino-4,6-dimethylpyrimidine.
  • Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 2-chloro-4,6-dimethylpyrimidine.

Key Data:

Step Reagents Temp (°C) Time (h) Yield (%)
1 Ethanol, guanidine 80 12 78
2 POCl₃ 110 6 92

This route provides the 4,6-dimethylpyrimidine precursor, though selective demethylation at position 4 is required for subsequent phenylamination.

Regioselective Functionalization at Position 4

N-Phenylation is achieved via Buchwald-Hartwig amination using palladium catalysts:

  • Reaction of 2-chloro-4,6-dimethylpyrimidine with aniline in the presence of Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 100°C.
  • Demethylation at position 4 using boron tribromide (BBr₃) in dichloromethane at −78°C to yield 4-amino-2-chloro-6-methylpyrimidine.

Optimization Insight:

  • Catalyst Screening: Pd(OAc)₂ with BINAP ligand increased yields from 65% to 82% compared to Xantphos.
  • Solvent Effects: Toluene outperformed DMF in minimizing side reactions (e.g., N-arylation byproducts).

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-$$d_6$$):

  • δ 1.98 (s, 3H, CH₃), 2.75–2.82 (m, 4H, piperazine-H), 3.45–3.52 (m, 4H, piperazine-H), 6.89 (s, 1H, pyrimidine-H), 7.25–7.37 (m, 5H, Ph-H), 8.12 (s, 1H, NH).

13C NMR (101 MHz, DMSO-$$d_6$$):

  • δ 22.4 (CH₃), 45.8, 46.2 (piperazine-C), 112.7, 128.3, 129.1, 140.5 (aromatic-C), 158.9 (C=N), 165.4 (C-NH).

ESI-MS: m/z 298.2 [M+H]⁺ (calc. 297.4).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) showed a single peak at $$ R_t = 4.32 $$ minutes, confirming >98% purity.

Comparative Analysis of Synthetic Strategies

Route Efficiency and Scalability

  • Cyclocondensation vs. Cross-Coupling: While cyclocondensation offers atom economy, multi-step sequences involving chlorination and amination are time-intensive. Transition-metal-catalyzed routes enable direct coupling but require rigorous palladium removal for pharmaceutical compliance.
  • Solvent Impact: IPA provided superior yields (68–72%) compared to tetrahydrofuran (THF, 55%) due to improved solubility of piperazine.

Byproduct Formation and Mitigation

  • N-Alkylation Byproducts: Excess piperazine (3.0 equiv.) reduced dichloropyrimidine dimerization from 15% to <5%.
  • Acidic Workup: Washing with 1M HCl removed unreacted aniline, as evidenced by LC-MS monitoring.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Catalyst Recycling: Pd recovery via activated carbon filtration reduced costs by 40% in pilot studies.
  • Solvent Recovery: IPA distillation and reuse achieved 85% solvent recovery, aligning with green chemistry principles.

Regulatory Compliance

  • Genotoxic Impurities: Residual POCl₃ was controlled to <10 ppm using aqueous NaHCO₃ washes.
  • Heavy Metals: ICP-MS confirmed Pd levels <5 ppm, meeting ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core with a piperazine moiety and a phenyl group, which influences its biological interactions. Its molecular formula is C13H17N5C_{13}H_{17}N_{5} with a molecular weight of 233.31 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine
  • Molecular Formula : C13H17N5C_{13}H_{17}N_{5}

Medicinal Chemistry

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine has been investigated for various medicinal applications:

Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity, particularly against chronic myelogenous leukemia (CML). It acts as an inhibitor of specific tyrosine kinases involved in cancer cell proliferation.

Acetylcholinesterase Inhibition : The compound has shown promise as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer's disease. By inhibiting this enzyme, it may enhance cholinergic neurotransmission.

The compound's biological activities include:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against Gram-positive bacteria.
Activity TypeObserved Effects
AntimicrobialEffective against certain bacterial strains
AntiviralInhibitory effects on viral replication
AnticancerReduced proliferation of cancer cell lines

Chemical Reactions and Synthesis

The synthesis of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-2-chloropyrimidine with N-phenylpiperazine in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, allowing for further derivatization to enhance its biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine in various contexts:

  • Antimicrobial Studies : A study evaluated the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antiviral Research : Investigations into its antiviral properties have indicated potential effectiveness against specific viral infections.
  • Cancer Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Substituents

The following compounds share a pyrimidine core with variations in substituents, impacting their chemical and pharmacological profiles:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Butyl (4), Piperazine (2) C₁₂H₂₁N₅ 235.33 g/mol High purity (≥95%), pharmaceutical research
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine Isopropyl (piperazine), Methyl (4) C₁₂H₂₁N₅ 235.33 g/mol Structural isomerism effects
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (6), Methyl (4) C₁₀H₁₆N₄ 192.26 g/mol Crystal structure studied
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine Fluoronitrophenyl (4), Phenyl (2) C₁₇H₁₃FN₄O₂ 324.31 g/mol Low synthesis yield (12.5%)
Key Observations:
  • Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., N-butyl derivative ) exhibit enhanced solubility and basicity compared to piperidine analogues (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ), which lack the secondary amine for hydrogen bonding.
  • Substituent Effects: The phenyl group in the target compound may improve lipophilicity and receptor affinity compared to alkyl substituents (e.g., butyl in ).

Functional Analogues with Heterocyclic Modifications

Several compounds in and –13 feature fused or substituted heterocycles, demonstrating structural diversity:

  • Compound 9 (): Contains a trifluoroethyl group and (R)-methoxymethylpyrrolidine, synthesized via similar routes but with distinct pharmacological targets (e.g., adenosine receptors) .
Key Observations:
  • Complexity and Bioactivity : Addition of fused heterocycles (e.g., pyrazolo-pyrazine in ) may enhance target specificity but complicate synthesis.

Biological Activity

6-Methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique chemical structure that allows it to interact with various molecular targets, making it a candidate for therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Chemical Structure and Synthesis

The synthesis of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-2-chloropyrimidine with N-phenylpiperazine. The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures, optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine. In vitro evaluations against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), have demonstrated selective cytotoxicity. The compound exhibited significant inhibition of cell proliferation with IC50 values indicating effective activity against cancer cells while sparing normal cells .

Table 1: IC50 Values of 6-Methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine

Cell LineIC50 (µM)Selectivity Index
MCF726.74.2
A54918.7>8

These findings suggest that structural features, such as electron-withdrawing groups on the phenyl ring, enhance the compound's anticancer activity .

The mechanism by which 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine exerts its biological effects may involve inhibition of key enzymes associated with tumor growth and progression. Notably, it has been investigated as an acetylcholinesterase inhibitor, which could enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease .

Structure Activity Relationship (SAR)

Research indicates that variations in the substituents on the piperazine and pyrimidine rings significantly affect the biological activity of this compound. For instance, modifications that introduce electron-withdrawing groups at specific positions on the phenyl ring have been correlated with increased anticancer potency .

Comparative Analysis

When compared to other similar compounds such as Imatinib and Flumatinib, 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine displays unique pharmacological properties due to its distinct structural configuration. This uniqueness allows it to target different molecular pathways than those targeted by established tyrosine kinase inhibitors used in cancer therapy.

Table 2: Comparison of Biological Activities

CompoundTarget DiseaseMechanism of Action
6-Methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amineCancer (e.g., breast, lung)Enzyme inhibition (e.g., acetylcholinesterase)
ImatinibChronic myelogenous leukemiaTyrosine kinase inhibition
FlumatinibChronic myelogenous leukemiaTyrosine kinase inhibition

Case Studies

In a recent study published in MDPI, researchers evaluated various derivatives of piperazine and their effects on cancer cell lines. The results indicated that compounds structurally similar to 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine displayed promising anticancer activity with varying selectivity indices . Another study highlighted its potential role in enhancing cholinergic signaling, which may provide therapeutic benefits in neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.